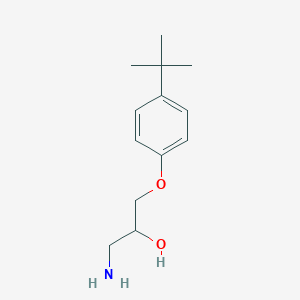

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

描述

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol is an organic compound that features a phenoxy group substituted with a tert-butyl group, an amino group, and a hydroxyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol typically involves the reaction of 4-tert-butylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and solvents like ethanol or water to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound.

化学反应分析

Types of Reactions

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 1-amino-3-(4-tert-butyl-phenoxy)-propan-2-one.

Reduction: Formation of 1-amino-3-(4-tert-butyl-phenoxy)-propan-2-amine.

Substitution: Formation of various substituted phenoxy derivatives.

科学研究应用

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Example Products | Reagents Used |

|---|---|---|

| Oxidation | 1-amino-3-(4-tert-butyl-phenoxy)-propan-2-one | Potassium permanganate |

| Reduction | 1-amino-3-(4-tert-butyl-phenoxy)-propan-2-amine | Lithium aluminum hydride |

| Substitution | Various substituted phenoxy derivatives | Alkoxides or amines |

Biology

The compound has been investigated for its potential as a biochemical probe or enzyme inhibitor. Studies have indicated that the presence of the phenoxy group can enhance binding affinity to specific targets, such as receptors involved in neurodegenerative diseases . For instance, derivatives of this compound have shown promise as histamine H3 receptor antagonists, which are valuable in treating conditions like Alzheimer's disease .

Medicine

In medical research, 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol has been explored for its therapeutic properties , particularly anti-inflammatory and analgesic effects. Notable studies have shown that modifications of this compound can lead to significant activity against cancer cell lines by inhibiting pathways like the vascular endothelial growth factor receptor (VEGFR) pathway .

| Study Focus | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative Activity | OVCAR-4 (Ovarian) | 0.29 ± 0.02 | Inhibition of VEGFR phosphorylation |

| Antiproliferative Activity | MDA-MB-468 (Breast) | 0.35 ± 0.01 | Inhibition of VEGFR phosphorylation |

Case Study 1: Anticancer Activity

A series of experiments conducted by Hassan et al. demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines. The study highlighted that compounds bearing the phenoxy moiety showed enhanced activity due to their ability to interact effectively with target proteins involved in tumor proliferation .

Case Study 2: Neuroprotective Properties

Research by Kuder et al. focused on the potential of this compound as an antagonist for the histamine H3 receptor. The findings indicated that certain derivatives could reduce seizure activity in mouse models, suggesting a neuroprotective role that warrants further investigation for therapeutic applications in neurological disorders .

作用机制

The mechanism of action of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

相似化合物的比较

Similar Compounds

- 1-Amino-3-(4-methyl-phenoxy)-propan-2-ol

- 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

- 1-Amino-3-(4-isopropyl-phenoxy)-propan-2-ol

Uniqueness

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions with other molecules. This structural feature can enhance the compound’s stability and selectivity in various applications.

生物活性

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol (commonly referred to as ABP) is a compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H22ClNO2

Molecular Weight: Approximately 251.78 g/mol

Appearance: White to off-white solid, soluble in water and organic solvents

The compound features a unique structure characterized by an amino group, a propanol backbone, and a phenoxy group with a tert-butyl substituent. This structural configuration influences its solubility, stability, and biological activity compared to other derivatives.

The biological activity of ABP is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds and ionic interactions with biomolecules, while the phenoxy and tert-butyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biochemical pathways.

Biological Activities

- Enzyme Modulation : ABP has been studied for its effects on enzyme function, particularly in relation to phospholipase A2 (PLA2) activity. Inhibition of PLA2 has been correlated with reduced phospholipidosis, indicating potential therapeutic applications in conditions associated with lipid metabolism disorders .

- Cell Signaling Pathways : Research indicates that ABP may influence cell signaling pathways by modulating receptor activity. This could have implications for drug development targeting specific signaling cascades involved in disease processes.

- Therapeutic Applications : The compound is under investigation for potential therapeutic uses, particularly in cardiovascular diseases due to its structural similarities with known beta-blockers and anti-arrhythmic agents .

Case Study 1: Inhibition of Phospholipase A2

A study evaluated the effects of ABP on lysosomal phospholipase A2 (LPLA2). The results showed that ABP significantly inhibited LPLA2 activity, suggesting its potential as a pharmacological tool for studying lipid metabolism disorders. The assay involved measuring the enzymatic activity using p-nitrophenyl butyrate (pNPB) as a substrate and demonstrated effective inhibition at varying concentrations of ABP .

Case Study 2: Cardiovascular Applications

Research into derivatives of this compound has highlighted its potential as a treatment for heart diseases. Several derivatives exhibited pronounced beta-adrenolytic properties, making them suitable candidates for further development as cardiovascular therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| ABP | C13H22ClNO2 | Enzyme modulation, receptor interaction | Drug development for cardiovascular diseases |

| Betaxolol | C21H29ClN2O3 | Beta-blocker activity | Hypertension treatment |

| Bepridil | C21H30N2O3 | Calcium channel blocker | Arrhythmia management |

ABP’s unique combination of functional groups distinguishes it from other compounds like betaxolol and bepridil, which are established cardiovascular drugs. This uniqueness may confer distinct chemical and biological properties that warrant further investigation .

属性

IUPAC Name |

1-amino-3-(4-tert-butylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11,15H,8-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNCSYWIVAILJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377887 | |

| Record name | 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41403-84-3 | |

| Record name | 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。